Ochromycinone is a natural product classified as an angucyclinone antibiotic. [, , , , , , , , , ] It is produced by various Streptomyces species, which are Gram-positive bacteria commonly found in soil. [, , ] These bacteria are known for producing a wide range of bioactive compounds. Notably, a marine-derived strain of Streptomyces, Streptomyces sp. B6219, isolated from a sea sediment sample, was found to produce ochromycinone along with other secondary metabolites. [] Ochromycinone has also been found in the Indonesian Streptomyces strain ICBB8230 alongside other angucyclinone polyketides. [] Additionally, it was isolated from Streptomyces matensis BG5, found in the rhizosphere of Rosa indica L., demonstrating its presence in diverse environments. []
Ochromycinone is structurally related to other bioactive angucyclinones, including fujianmycin A, tetrangomycin, and rubiginone B2. [, , , ] These compounds often exhibit antibiotic and cytotoxic activities, making them of interest for potential medicinal applications.
Ochromycinone is classified under the angucyclinone family of antibiotics, characterized by their unique polycyclic structures. These compounds are typically derived from microbial fermentation processes, with Streptomyces species being a prominent source. The structural features of ochromycinone include a benz[a]anthraquinone core, which is significant for its biological activity.
The synthesis of ochromycinone has been the focus of various studies aimed at developing efficient methods for its production. Here are some notable synthetic routes:
Ochromycinone has a complex molecular structure characterized by multiple fused rings. The molecular formula is , and it features:
The three-dimensional conformation of ochromycinone plays a crucial role in its mechanism of action, influencing how it interacts with enzymes and other biomolecules.
Ochromycinone participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action of ochromycinone primarily involves inhibiting bacterial cell wall synthesis. It binds to specific enzymes involved in peptidoglycan biosynthesis, disrupting cell wall integrity and leading to bacterial cell lysis. Studies indicate that ochromycinone exhibits activity against various Gram-positive bacteria, making it a candidate for antibiotic therapy.
Ochromycinone exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its potential formulation as a pharmaceutical agent.
Ochromycinone has several scientific applications:
Ochromycinone emerged as a significant angucycline antibiotic during the mid-20th century, a period marked by intensive screening of Streptomyces-derived metabolites for antimicrobial properties. Initial research identified it as a benz[a]anthracene derivative produced by soil-dwelling actinomycetes, aligning with the golden age of antibiotic discovery (1940s–1960s) when novel compounds were systematically isolated from microbial sources [5] [9]. Its discovery reflects the broader trend in antibiotic development, where natural products served as primary scaffolds for combating bacterial infections. Notably, ochromycinone was cataloged in early compendia of antibiotics but remained relatively underexplored until the 2000s, when Taniguchi et al. reinvestigated its bioactivity profile and identified potent and selective activity against Helicobacter pylori [3]. This rediscovery positioned ochromycinone as a candidate for addressing gastrointestinal infections amid rising antimicrobial resistance.
Ochromycinone exhibits remarkable selectivity against Helicobacter pylori, a Gram-negative pathogen classified as a Group I carcinogen by the International Agency for Research on Cancer. Its minimum inhibitory concentration (MIC) of 0.2 μg/mL against clinical H. pylori strains surpasses many conventional antibiotics, highlighting its therapeutic potential [3]. Critically, this selectivity addresses two key challenges in antimicrobial resistance:
Table 1: Comparative Activity of Ochromycinone Against H. pylori vs. Common Antibiotics
Antibiotic | Primary Resistance Mechanism in H. pylori | Global Resistance Rate (%) | Ochromycinone MIC (μg/mL) |
---|---|---|---|
Clarithromycin | 23S rRNA mutations (A2142G/A2143G) | 25.9–37.24 [1] [6] | Not applicable |
Metronidazole | rdxA gene inactivation | 50.0–77.23 [1] [6] | Not applicable |
Levofloxacin | gyrA mutations (N87K, D91N) | 6.9–27.72 [1] [6] | Not applicable |
Ochromycinone | Undetermined (novel target) | Not reported | 0.2 [3] |
Ochromycinone (C₁₉H₁₄O₄) belongs to the angucycline group of type II polyketide synthase (PKS)-derived natural products, characterized by a tetracyclic benz[a]anthracene core with angular fusion (rings B/C cis-configuration) [3] [5]. Key structural features defining its classification include:
Table 2: Structural Comparison of Ochromycinone with Representative Angucyclines
Compound | Core Structure | Oxidation Sites | Glycosylation | Bioactivity |
---|---|---|---|---|
Ochromycinone | Tetracyclic, linear | C-1, C-4, C-7/C-8 (quinone) | No | Anti-H. pylori, anticancer |
Landomycin A | Tetracyclic, linear | C-8, C-10, C-12 | Hexasaccharide | Anticancer |
Urdamycin A | Tetracyclic, angular | C-9, C-10 | Trisaccharide | Antibacterial |
Simocyclinone | Tetracyclic, bridged | C-8, C-13 | Dimeric | Topoisomerase inhibitor |
Figure 1: Core structure of ochromycinone (A) Ring numbering; (B) Key functional groups: 1-OH, 4-OH, 7,8-quinone, 12-keto, 3-CH₃ (R-configuration).
Ochromycinone is biosynthesized in Streptomyces spp. via the type II polyketide synthase (PKS) pathway, which assembles a decaketide chain from acetyl-CoA and malonyl-CoA extender units. The pathway proceeds through initial cyclization to form a nascent tetracyclic intermediate, followed by oxidative tailoring:
Table 3: Key Enzymes in Ochromycinone Biosynthesis
Enzyme | Function | Gene Homolog | Effect of Inactivation |
---|---|---|---|
Ketosynthase α | Decaketide chain elongation | lanA | Loss of polyketide production |
Cyclase | Angular cyclization of decaketide | lanF | Unstable intermediates |
Oxygenase | C-1/C-4 hydroxylation | lanE | Dehydro derivatives |
Decarboxylase | Removal of carboxyl groups | lanP | Accumulation of carboxylated analogs |
Chemically, ochromycinone is synthesized via Diels-Alder cycloaddition using bromonaphthoquinone and enantiopure dienes derived from (R)-3-methylcyclohexanone. This method achieves regio- and stereocontrol, affording the natural (+)-enantiomer in 99% ee [3]. Photooxidation of a precursor anthracenone finalizes the quinone moiety.
Ochromycinone’s anti-H. pylori activity stems from dual mechanisms targeting essential bacterial functions:
Notably, H. pylori’s high genomic AT content (60–70%) may render it susceptible to GC-targeted intercalators like ochromycinone. Resistance development remains uncharacterized, suggesting a novel target space compared to fluoroquinolones (where gyrA mutations confer resistance) [1] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: